(R)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid
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Overview
Description
®-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid is a chiral amino acid derivative featuring a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of benzo[d][1,3]dioxole-5-carboxaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with glycine to form the corresponding α,β-unsaturated aldehyde.
Reduction: The α,β-unsaturated aldehyde is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is converted to the amino acid derivative through amination reactions, often using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of ®-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Catalytic hydrogenation and enzymatic methods may also be employed to enhance stereoselectivity and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the benzo[d][1,3]dioxole ring to dihydrobenzo[d][1,3]dioxole derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzo[d][1,3]dioxole derivatives.
Substitution: Halogenated benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
®-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Pathways involved may include modulation of enzyme activity or receptor signaling.
Comparison with Similar Compounds
2-Amino-2-phenylacetic acid: Lacks the benzo[d][1,3]dioxole moiety but shares the amino acid structure.
2-Amino-2-(4-hydroxyphenyl)acetic acid: Contains a hydroxyl group on the aromatic ring, offering different reactivity and biological activity.
2-Amino-2-(3,4-dimethoxyphenyl)acetic acid: Features methoxy groups, affecting its electronic properties and interactions.
Uniqueness: ®-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid is unique due to the presence of the benzo[d][1,3]dioxole moiety, which imparts distinct electronic and steric properties. This structural feature can enhance its binding interactions and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H9NO4 |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetic acid |
InChI |
InChI=1S/C9H9NO4/c10-8(9(11)12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8H,4,10H2,(H,11,12)/t8-/m1/s1 |
InChI Key |
VFERSVITJKMHLM-MRVPVSSYSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)[C@H](C(=O)O)N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(=O)O)N |
Origin of Product |
United States |
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